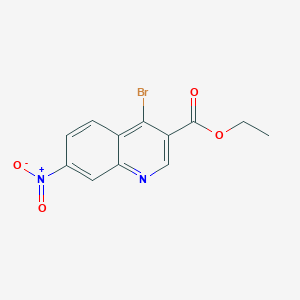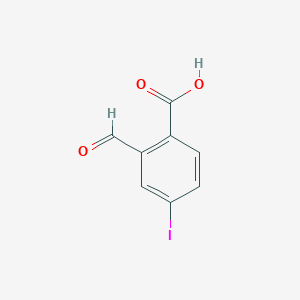
2-Formyl-4-iodobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4-iodobenzoic acid is an organic compound with the molecular formula C8H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 4 positions on the benzene ring are replaced by a formyl group (-CHO) and an iodine atom, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-4-iodobenzoic acid typically involves the iodination of 2-formylbenzoic acid. One common method is the Sandmeyer reaction, where 2-formylbenzoic acid undergoes diazotization followed by a reaction with potassium iodide. The reaction conditions usually involve acidic media and controlled temperatures to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 2-Formyl-4-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate for Suzuki coupling reactions.
Major Products:
Oxidation: 2-Carboxy-4-iodobenzoic acid.
Reduction: 2-Hydroxymethyl-4-iodobenzoic acid.
Substitution: Various biaryl compounds depending on the boronic acid used.
Aplicaciones Científicas De Investigación
2-Formyl-4-iodobenzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-formyl-4-iodobenzoic acid largely depends on its chemical reactivity. The formyl group can participate in various condensation reactions, forming Schiff bases with amines, which are crucial intermediates in many biological processes.
Comparación Con Compuestos Similares
2-Iodobenzoic acid: Lacks the formyl group, making it less reactive in condensation reactions.
4-Iodobenzoic acid: Similar structure but without the formyl group, limiting its applications in forming Schiff bases.
2-Formylbenzoic acid: Lacks the iodine atom, reducing its utility in substitution reactions.
Uniqueness: 2-Formyl-4-iodobenzoic acid is unique due to the presence of both the formyl and iodine groups, which confer a combination of reactivity that is not found in its individual analogs. This dual functionality allows it to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H5IO3 |
|---|---|
Peso molecular |
276.03 g/mol |
Nombre IUPAC |
2-formyl-4-iodobenzoic acid |
InChI |
InChI=1S/C8H5IO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) |
Clave InChI |
UWFZNKVIYCJZNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



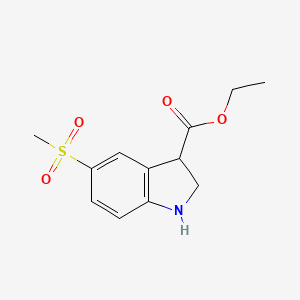
![1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)

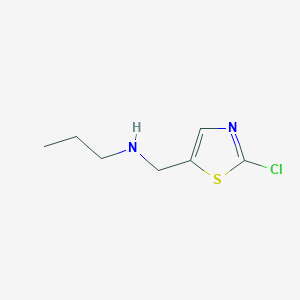
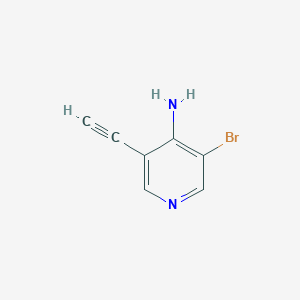

![(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)





